An In-depth Technical Guide to the Physicochemical Characteristics of 2-Acetyl-6-methoxynaphthalene
An In-depth Technical Guide to the Physicochemical Characteristics of 2-Acetyl-6-methoxynaphthalene
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Acetyl-6-methoxynaphthalene, also known as 6'-Methoxy-2'-acetonaphthone, is a pivotal organic compound with significant applications in medicinal chemistry.[1] It serves as a high-value key intermediate, most notably in the synthesis of Naproxen, a widely used non-steroidal anti-inflammatory drug (NSAID).[1][2] This technical guide provides a comprehensive overview of its core physicochemical properties, detailed experimental protocols for its synthesis and derivatization, and visual representations of its synthetic pathway and experimental workflows. All quantitative data is summarized in structured tables for clarity and ease of comparison, catering to the needs of researchers and professionals in drug development and organic synthesis.
Core Physicochemical Properties
The physical and chemical characteristics of 2-Acetyl-6-methoxynaphthalene are fundamental to its handling, reaction optimization, and analytical identification. It typically presents as a white to light yellow-beige crystalline powder.[3][4][5][6]
Identification and Formula
| Property | Value |
| IUPAC Name | 1-(6-methoxynaphthalen-2-yl)ethanone[7][8] |
| Synonyms | 6'-Methoxy-2'-acetonaphthone, 6-Methoxy-2-naphthyl methyl ketone[1][7] |
| CAS Number | 3900-45-6[1][7] |
| Molecular Formula | C₁₃H₁₂O₂[1][7] |
| Molecular Weight | 200.23 g/mol [1][7] |
| InChI Key | GGWCZBGAIGGTDA-UHFFFAOYSA-N[7][9] |
| Canonical SMILES | CC(=O)C1=CC2=C(C=C1)C=C(C=C2)OC[7][8] |
Physical and Chemical Data
| Property | Value |
| Melting Point | 107-109 °C[1][3][10] |
| Boiling Point | 155-160 °C at 0.4 mmHg[3][10] / 195 °C at 12 mmHg / 343.4 °C (Predicted)[1] |
| Density | ~1.1 g/cm³[1][11] |
| Solubility | Insoluble in water[12]; Soluble in Toluene |
| LogP | 2.81 - 3.2[1] |
| Vapor Pressure | 0.009 Pa at 25 °C[3] |
Spectral Data
| Spectrum Type | Key Characteristics |
| ¹H-NMR (CDCl₃) | δ (ppm): 8.396 (s, 1H), 7.995-8.021 (dd, 1H), 7.845-7.867 (d, 1H), 7.759-7.781 (d, 1H), 7.194-7.223 (dd, 1H), 7.164 (s, 1H), 3.953 (s, 3H), 2.698 (s, 3H).[10] |
| ¹³C-NMR | Data available from various spectral databases.[7] |
| Infrared (IR) | Spectra available, typically showing characteristic peaks for the carbonyl group (C=O) and aromatic C-H and C=C bonds.[7][12] |
| UV-Vis | Sadtler UV Number: 34563N (in Methanol).[13] |
| Mass Spec (MS) | Top m/z peaks at 185 and 200.[7] |
Experimental Protocols
The synthesis of 2-Acetyl-6-methoxynaphthalene is a classic example of electrophilic aromatic substitution. The following protocols detail established and modern synthetic methods.
Friedel-Crafts Acylation of 2-Methoxynaphthalene (B124790) (Classical Method)
This is the most common and industrially significant method for synthesizing the target compound. The regioselectivity is highly dependent on reaction conditions, with nitrobenzene (B124822) as a solvent favoring the desired 6-acetyl isomer, which is the thermodynamically favored product.[1][2][14]
Materials:
-
2-Methoxynaphthalene (nerolin)
-
Anhydrous aluminum chloride (AlCl₃)
-
Acetyl chloride (CH₃COCl)
-
Dry nitrobenzene
-
Concentrated hydrochloric acid (HCl)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Crushed ice
Procedure:
-
Reaction Setup: In a three-necked, round-bottomed flask equipped with a mechanical stirrer and thermometer, dissolve anhydrous aluminum chloride (0.32 mol) in dry nitrobenzene (200 mL).[14][15]
-
Addition of Substrate: Add finely ground 2-methoxynaphthalene (0.250 mol) to the stirred solution.[15]
-
Cooling: Cool the mixture to approximately 5°C using an ice bath.[14][15]
-
Acylation: Add redistilled acetyl chloride (0.32 mol) dropwise over 15–20 minutes, maintaining the internal temperature between 10.5 and 13°C.[14][15]
-
Stirring: After the addition is complete, continue stirring the mixture in the ice bath for 2 hours.[14][15]
-
Aging: Allow the reaction mixture to stand at room temperature for at least 12 hours.[14][15]
-
Work-up: Cool the mixture in an ice bath and pour it with stirring into a beaker containing 200 g of crushed ice and 100 mL of concentrated hydrochloric acid.[15]
-
Extraction: Transfer the two-phase mixture to a separatory funnel with 50 mL of chloroform. Separate the organic (chloroform-nitrobenzene) layer and wash it with three 100-mL portions of water.[15]
-
Purification (Steam Distillation): Transfer the organic layer to a larger flask and steam-distill to remove the nitrobenzene.[15]
-
Final Extraction & Drying: After cooling, dissolve the solid residue in chloroform, separate it from any remaining water, and dry the combined chloroform layers over anhydrous magnesium sulfate.[15]
-
Isolation: Remove the chloroform using a rotary evaporator. The crude solid is then purified by vacuum distillation, collecting the fraction boiling at approximately 150–165°C (0.02 mm).[15]
-
Recrystallization: Recrystallize the yellow distillate from methanol to yield white, crystalline 2-acetyl-6-methoxynaphthalene.[15]
Caption: Workflow for the Friedel-Crafts synthesis of 2-Acetyl-6-methoxynaphthalene.
Visible-Light-Driven Photochemical Synthesis
This modern, metal-free alternative offers a greener synthetic route.[1]
Materials:
-
Arylacetic acid (starting material)
-
4CzIPN (photocatalyst)
-
Tetramethylguanidine (TMG)
-
Acetonitrile (B52724) (CH₃CN)
-
25 W blue LEDs
Procedure:
-
Setup: In a 25 mL reaction tube, combine the arylacetic acid (0.2 mmol), 4CzIPN (1 mol%), and TMG (50 mol%) in acetonitrile (1.5 mL).[16]
-
Reaction: Stir the tube in air at room temperature (20°C) for 6 hours while irradiating with 25 W blue LEDs.[1][16]
-
Isolation: After the reaction is complete, collect the mixture.
-
Purification: Purify the residue by column chromatography on silica (B1680970) gel to obtain the desired product.[16] A 72% yield for 2-acetyl-6-methoxynaphthalene has been reported using this method.[1]
Reduction to 1-(6-Methoxy-2-naphthyl)ethanol
This protocol demonstrates the reactivity of the acetyl ketone group, reducing it to a secondary alcohol, a key step in certain synthetic pathways.
Materials:
-
2-Acetyl-6-methoxynaphthalene
-
Sodium borohydride (B1222165) (NaBH₄)
-
Anhydrous methanol
-
Ethyl acetate (B1210297)
-
Deionized water
-
Brine
Procedure:
-
Dissolution: In a 100 mL round-bottom flask, dissolve 2-acetyl-6-methoxynaphthalene (2.00 g, 9.99 mmol) in 40 mL of anhydrous methanol with stirring.[17]
-
Cooling: Cool the solution to 0-5 °C in an ice-water bath.[17]
-
Reduction: Slowly add sodium borohydride (0.28 g, 7.40 mmol) in small portions over 15 minutes. Caution: Hydrogen gas is evolved.[17]
-
Reaction Monitoring: Continue stirring in the ice bath for 30 minutes, then allow the reaction to proceed at room temperature for 2 hours. Monitor progress by TLC.[17]
-
Quenching: Carefully quench the reaction by the slow addition of 50 mL of deionized water.[17]
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).[17]
-
Washing and Drying: Wash the combined organic layers with brine (30 mL) and dry over anhydrous magnesium sulfate.[17]
-
Isolation: Filter and concentrate the solution under reduced pressure to yield the crude product, which can be further purified by recrystallization (e.g., from an ethanol/water mixture).[17]
Biological Significance and Synthetic Pathway
The primary importance of 2-Acetyl-6-methoxynaphthalene in the pharmaceutical industry is its role as a direct precursor to Naproxen.[1] Naproxen exerts its anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes (both COX-1 and COX-2).[1] This inhibition blocks the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.
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